2-Methylpiperazine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

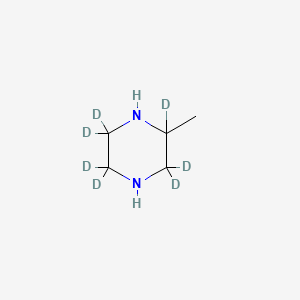

C5H12N2 |

|---|---|

Poids moléculaire |

107.21 g/mol |

Nom IUPAC |

2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine |

InChI |

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i2D2,3D2,4D2,5D |

Clé InChI |

JOMNTHCQHJPVAZ-YBFHXMESSA-N |

SMILES isomérique |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])C)([2H])[2H])[2H] |

SMILES canonique |

CC1CNCCN1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpiperazine-d7: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Methylpiperazine-d7, a deuterated analog of 2-methylpiperazine (B152721). This information is intended to support research and development activities in medicinal chemistry, pharmacology, and drug metabolism studies.

Core Chemical Properties

This compound is a stable, isotopically labeled compound valuable in various research applications, particularly in mass spectrometry-based bioanalytical assays and as a tracer in metabolic studies. The deuteration provides a distinct mass shift from its endogenous counterpart, facilitating its use as an internal standard for accurate quantification.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound. For comparative purposes, data for the non-deuterated form, 2-Methylpiperazine, is also provided.

| Property | This compound | 2-Methylpiperazine |

| CAS Number | 1219802-98-8[1] | 109-07-9[1] |

| Molecular Formula | C₅H₅D₇N₂ | C₅H₁₂N₂[1] |

| Molecular Weight | 107.21 g/mol | 100.16 g/mol [2] |

| Boiling Point | 153.2 ± 8.0 °C at 760 mmHg[3] | 155 °C at 763 mmHg[2] |

| Flash Point | 45.1 ± 10.2 °C[3] | 65 °C (closed cup)[2] |

| Refractive Index | 1.418[3] | Not available |

| Appearance | Not specified (likely a liquid or low-melting solid) | White to yellow crystalline powder or chunks[1] |

| Solubility | Not specified (expected to be similar to 2-Methylpiperazine) | Soluble in water (78 g/100 mL at 25°C)[4] |

Chemical Structure

The foundational structure of this compound consists of a piperazine (B1678402) ring with a methyl group at the 2-position. In this deuterated isotopologue, seven hydrogen atoms are replaced by deuterium (B1214612) atoms. Based on the nomenclature "(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7", the deuterium atoms are located on the piperazine ring and not on the methyl group.

Structure:

Experimental Protocols

Proposed Synthesis Protocol

A plausible synthetic route for this compound involves the reduction of a suitable precursor with a deuterium source. One potential method is the catalytic reduction of a pyrazine (B50134) precursor.

Reaction Scheme:

-

Precursor Synthesis: Synthesis of 2-methyl-5,6-dihydropyrazine.

-

Deuteration: Catalytic reduction of 2-methyl-5,6-dihydropyrazine using deuterium gas (D₂) and a suitable catalyst (e.g., Palladium on carbon) in a deuterated solvent (e.g., D₂O or CH₃OD).

Detailed Steps:

-

Catalyst Preparation: A 10% Palladium on carbon catalyst is dried under vacuum.

-

Reaction Setup: The 2-methyl-5,6-dihydropyrazine precursor is dissolved in an appropriate deuterated solvent in a high-pressure reaction vessel. The catalyst is added to the solution.

-

Deuteration Reaction: The vessel is purged with nitrogen gas and then filled with deuterium gas to the desired pressure. The reaction mixture is stirred at a specific temperature (e.g., 50-100 °C) for several hours until the reaction is complete, monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or column chromatography to yield this compound.

Analytical Methodology: Quantification by LC-MS/MS

This protocol outlines a general procedure for the quantification of a target analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (at a known concentration). Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.

-

3. Data Analysis:

-

The peak area ratios of the analyte to the this compound internal standard are calculated.

-

A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.

-

The concentration of the analyte in the unknown samples is determined from the calibration curve.

Visualizations

Logical Workflow for Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound could be used as an internal standard for the quantification of a drug candidate containing the 2-methylpiperazine moiety.

Caption: Workflow for a pharmacokinetic study.

References

An In-Depth Technical Guide on the Research Applications of 2-Methylpiperazine-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary application of 2-Methylpiperazine-d7 in scientific research, focusing on its role as an internal standard in quantitative bioanalysis. The methodologies and data presented are grounded in the established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of the non-deuterated analyte, 2-Methylpiperazine, in biological matrices.

Core Application: Internal Standard in Quantitative Bioanalysis

This compound is a stable isotope-labeled (SIL) analog of 2-Methylpiperazine. Its fundamental use in research is to serve as an internal standard (IS) in analytical methodologies, particularly those involving mass spectrometry. The key principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest but has a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.

The use of this compound as an internal standard is crucial for correcting for variability that can occur at various stages of the analytical process, including:

-

Sample Extraction: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: Variations in injection volume and retention time.

-

Mass Spectrometric Detection: Fluctuations in ionization efficiency (matrix effects).

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, thereby improving the precision, accuracy, and robustness of the bioanalytical method.

Data Presentation: Mass Spectrometry Parameters

The molecular weight of 2-Methylpiperazine (C₅H₁₂N₂) is 100.16 g/mol . Upon protonation in the mass spectrometer source, the precursor ion ([M+H]⁺) would have a mass-to-charge ratio (m/z) of approximately 101.2. The molecular weight of this compound (C₅H₅D₇N₂) would be approximately 107.22 g/mol , leading to a protonated precursor ion of m/z 108.2. The fragmentation of these precursor ions would yield specific product ions.

The following table summarizes the expected and example MRM parameters for the quantification of 2-Methylpiperazine using this compound as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Methylpiperazine | 101.2 | User Determined | User Optimized |

| This compound (IS) | 108.2 | User Determined | User Optimized |

Note: The optimal product ions and collision energies are instrument-dependent and must be determined empirically by the researcher through infusion and optimization experiments.

Experimental Protocols: A Representative LC-MS/MS Method

The following is a detailed, representative protocol for the quantification of 2-Methylpiperazine in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on established methodologies for similar small molecule amines.

1. Sample Preparation: Protein Precipitation

-

Objective: To remove proteins from the plasma sample that can interfere with the analysis.

-

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL in methanol) to each sample, except for the blank matrix.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography Conditions

-

Objective: To chromatographically separate 2-Methylpiperazine from other components in the sample extract.

-

Parameters:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 0.5 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |

-

3. Tandem Mass Spectrometry Conditions

-

Objective: To detect and quantify 2-Methylpiperazine and this compound.

-

Parameters:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: As determined and optimized by the user (refer to the data table above).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the underlying principles of using a deuterated internal standard.

Caption: Bioanalytical workflow for the quantification of 2-Methylpiperazine.

Caption: Principle of internal standard correction for analytical variability.

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 2-Methylpiperazine-d7

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 2-Methylpiperazine-d7, a deuterated analog of 2-Methylpiperazine (B152721). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who have an interest in utilizing isotopically labeled compounds for various applications, including metabolic studies and as internal standards in analytical assays.

Introduction

2-Methylpiperazine is a heterocyclic compound that serves as a crucial building block in the synthesis of numerous pharmaceutical agents, particularly in the development of antipsychotics, antihistamines, and antiviral drugs.[1] The introduction of deuterium (B1214612) atoms into the 2-methylpiperazine scaffold to create this compound offers significant advantages in pharmaceutical research. Deuteration can alter the metabolic profile of a drug, often leading to a longer half-life and reduced formation of toxic metabolites due to the kinetic isotope effect.[2] This makes deuterated compounds like this compound valuable tools in drug discovery and development.

This guide outlines a feasible synthetic route for this compound, provides detailed experimental protocols, and presents key analytical data in a structured format.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as a protected 2-methyl-piperazine-3,5-dione, using a powerful deuterating agent like Lithium Aluminum Deuteride (LiAlD₄). This method is effective for incorporating deuterium atoms into the piperazine (B1678402) ring.[3][4]

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available N-Boc-2-methylpiperazine. The first step involves the oxidation of the protected piperazine to the corresponding piperazine-3,5-dione. The second and final step is the reduction of the dione (B5365651) with Lithium Aluminum Deuteride to yield the desired this compound.

References

Technical Guide: 2-Methylpiperazine-d7 for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-Methylpiperazine-d7, a deuterated analog of 2-methylpiperazine (B152721). Due to its isotopic labeling, this compound is an invaluable tool in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for pharmacokinetic and drug metabolism studies. Its primary application is as an internal standard for the precise and accurate quantification of therapeutic drugs containing a 2-methylpiperazine moiety. This guide will detail its chemical properties, its application in a validated bioanalytical method, and the corresponding experimental protocols.

Core Compound Data

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 1219802-98-8[1][2] |

| Molecular Formula | C₅H₅D₇N₂ |

| Molecular Weight | 107.21 g/mol [3] |

| Appearance | Typically a solid |

| Deuterium Incorporation | ≥98% |

Application in Bioanalytical Methods: Quantification of Vortioxetine (B1682262)

A prime example of this compound's application is in the quantitative analysis of vortioxetine, a multimodal antidepressant.[4][5] Vortioxetine's structure includes a piperazine (B1678402) ring, making the deuterated 2-methylpiperazine a suitable internal standard to correct for variability during sample preparation and analysis.

Experimental Protocol: LC-MS/MS Analysis of Vortioxetine

The following protocol outlines a validated method for the determination of vortioxetine in plasma samples using this compound as an internal standard. This method is crucial for pharmacokinetic studies, enabling reliable measurement of drug concentrations in biological matrices.

1. Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of plasma sample, add 200 µL of acetonitrile (B52724) containing this compound (the internal standard).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

| Parameter | Specification |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | A time-programmed gradient is employed to ensure optimal separation of the analyte and internal standard from matrix components. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3. Mass Spectrometric Conditions

| Parameter | Specification |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Vortioxetine) | Precursor Ion (m/z) → Product Ion (m/z) |

| MRM Transition (this compound) | Precursor Ion (m/z) → Product Ion (m/z) |

| Ion Source Temperature | 500°C |

| Collision Gas | Argon |

Method Validation Data

The following table summarizes the typical validation parameters for a bioanalytical method using this compound as an internal standard for the quantification of a piperazine-containing drug.

| Parameter | Result |

| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Workflow and Pathway Diagrams

To visually represent the logical flow of using this compound in a bioanalytical workflow, the following diagrams are provided.

The diagram above illustrates the sequential steps from plasma sample preparation, including the crucial addition of the internal standard, through to LC-MS/MS analysis and final data processing for accurate quantification.

This diagram explains the logical relationship and the principle behind using a deuterated internal standard. This compound mimics the behavior of the analyte during sample preparation and analysis, allowing for the correction of any experimental variations and ensuring the final calculated concentration is accurate and reliable.

References

- 1. Quantitative determination of the antidepressant vortioxetine and its major human metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. An UPLC-MS/MS method for the quantitation of vortioxetine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of Deuterated 2-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of deuterated 2-methylpiperazine (B152721), a critical building block in pharmaceutical research and development. This document details available isotopic analogs, supplier information, and insights into its synthetic protocols and biological significance, particularly its role in modulating key signaling pathways.

Commercial Availability of Deuterated 2-Methylpiperazine

While "2-Methylpiperazine-d7" is a general descriptor, a specific, highly deuterated analog is commercially available: (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 , a d10 version. This isotopologue offers a high degree of deuterium (B1214612) enrichment, making it an excellent tool for metabolic studies and as an internal standard in pharmacokinetic analyses.

| Supplier | Product Name | Catalog No. | CAS No. | Isotopic Enrichment | Purity | Available Quantities & Pricing |

| CDN Isotopes | (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 | D-6622 | 2363789-19-7 | 99 atom % D | - | 0.05g (CA |

Other deuterated piperazine (B1678402) derivatives are also available from various suppliers, though a direct match for a d7 analog of 2-methylpiperazine is not commonly listed. Researchers are advised to consult the catalogs of suppliers specializing in stable isotope-labeled compounds for the most current offerings.

Synthesis of Deuterated 2-Methylpiperazine

A detailed experimental protocol for the specific synthesis of (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 is not publicly available. However, general strategies for the synthesis of deuterated piperazine analogs involve the use of deuterated starting materials or deuterium exchange reactions. A representative synthesis for a deuterated N-methylpiperazine is outlined below.

Representative Experimental Protocol: Synthesis of 1-Methyl-d3-piperizine

This protocol describes the synthesis of 1-Methyl-d3-piperizine, which can be adapted for the synthesis of other deuterated piperazine derivatives.

Materials:

-

Piperizine

-

Piperizine dihydrochloride (B599025)

-

Ethanol/Deuterium oxide (5:1)

-

d3-Iodomethane

-

2N Sodium hydroxide

Procedure:

-

A mixture of piperizine (10.0 g, 116.1 mmol), piperizine dihydrochloride (18.45 g, 116 mmol), and ethanol/deuterium oxide (5:1, 60 mL) is heated at reflux for approximately 1 hour.

-

The mixture is cooled to approximately 0°C, and d3-iodomethane (8.85 mL, 92.9 mmol) is added dropwise.

-

The reaction mixture is then stirred at ambient temperature for about 90 minutes.

-

After cooling the mixture to approximately 0°C, it is basified to a pH of about 9.0 with 2N sodium hydroxide.

-

Standard extractive workup is performed to yield a crude residue.

-

The crude product is purified by distillation at 120-130°C to give the title compound as a colorless liquid.

This method can be conceptually adapted for the synthesis of this compound by using appropriately deuterated starting materials and reagents.

A general workflow for the custom synthesis of deuterated compounds is depicted below.

Caption: General Workflow for Custom Deuterated Compound Synthesis.

Biological Significance and Signaling Pathways

2-Methylpiperazine is a key structural motif in a variety of biologically active compounds. It is utilized as a building block in the synthesis of pharmaceuticals for a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

One notable application of 2-methylpiperazine is in the development of inhibitors for the Wnt/β-catenin signaling pathway. Specifically, it is used as a reagent in the synthesis of diaminoquinazolines that act as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) pathway.[3][] The dysregulation of this pathway is implicated in various cancers.

The simplified signaling pathway is illustrated below.

Caption: Simplified Wnt/β-catenin Signaling Pathway and Inhibition.

Additionally, derivatives of 2-methylpiperazine have been investigated as:

-

CCR5 antagonists: The 2(S)-methyl piperazine moiety has been identified as a crucial element for affinity to the CCR5 receptor, a key target in HIV-1 therapy.[5]

-

Dual MAO-B/AChE inhibitors: Chalcones containing an N-methylpiperazine group have shown potential as multi-target inhibitors for neurodegenerative diseases.[6]

-

Anticancer kinase inhibitors: The N-methylpiperazine motif is present in several approved kinase inhibitors, where it can enhance water solubility and target affinity.[6]

The versatility of the 2-methylpiperazine scaffold makes its deuterated analogs valuable tools for researchers in drug discovery and development, enabling detailed investigation of metabolic stability, pharmacokinetics, and target engagement.

References

A Technical Guide to the Stability and Storage of 2-Methylpiperazine-d7

This guide provides a comprehensive overview of the best practices for the storage and handling of 2-Methylpiperazine-d7, a deuterated form of 2-Methylpiperazine. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The recommendations are based on publicly available data sheets and general chemical stability principles, primarily derived from its non-deuterated analog, 2-Methylpiperazine.

Chemical and Physical Properties

Understanding the fundamental physical and chemical properties of a compound is critical to defining its stability and appropriate storage conditions. While specific data for the deuterated version is limited, the properties of 2-Methylpiperazine serve as a strong proxy.

Table 1: Physical and Chemical Properties of 2-Methylpiperazine (non-deuterated analog)

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to yellow crystalline powder, solid, or chunks. | [1][2] |

| Molecular Formula | C₅H₁₂N₂ | [2] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Melting Point | 61 - 63 °C (142 - 145 °F) | [1] |

| Boiling Point | 153 - 155 °C (307.4 - 311 °F) | [1][4] |

| Flash Point | 63 - 65 °C (145.4 - 149 °F) | [1][5] |

| Solubility | Soluble in water.[1][6] | [1][6] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[2][5] |[2][5] |

For this compound, one supplier provides the following long-term storage guidelines, which represent the most specific stability data currently available for this isotopic variant.

Table 2: Recommended Long-Term Storage Conditions for this compound

| Form | Storage Temperature | Shelf Life | Source |

|---|---|---|---|

| Powder | -20°C | 3 years | [7] |

| Powder | 4°C | 2 years | [7] |

| In Solvent | -80°C | 6 months | [7] |

| In Solvent | -20°C | 1 month |[7] |

Chemical Stability and Incompatibilities

The stability of this compound is influenced by its environment. The product is generally stable under recommended storage conditions.[1][2] However, several factors can lead to its degradation.

-

Atmospheric Sensitivity : The compound is noted to be hygroscopic, air-sensitive, and sensitive to carbon dioxide.[2] Exposure to moist air or water should be avoided.[6]

-

Incompatible Materials : To prevent adverse reactions, avoid contact with strong oxidizing agents and strong acids.[1][6]

-

Thermal Stability : The compound is a flammable solid.[1] It should be kept away from heat, sparks, open flames, and other sources of ignition.[1][6] Containers may explode upon heating.[6][8]

-

Hazardous Decomposition : Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][6]

The following diagram illustrates the logical workflow for ensuring the stability of the compound during storage and handling.

Caption: Storage and Handling Workflow for this compound.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, adherence to strict storage and handling protocols is mandatory.

-

Container : Keep containers tightly closed and securely sealed.[8] Store in the original container.[8]

-

Atmosphere : Due to its hygroscopic and air-sensitive nature, it is recommended to store the compound under an inert gas like argon or nitrogen.[2]

-

Temperature : For long-term storage as a solid, -20°C is recommended.[7] For routine laboratory use, storage in a cool, dry, and well-ventilated area is sufficient.[5][6][8] Some suppliers recommend storage at room temperature or below 15°C in a dark place.[1]

-

Location : Store in a designated flammables area away from incompatible materials.[6] Ensure the area is equipped with an eyewash station and a safety shower.[5]

-

General Precautions : Avoid all personal contact, including inhalation and contact with skin and eyes.[4][8] Use in a well-ventilated area or under an appropriate exhaust hood.[1][6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, impervious clothing, and safety glasses with side-shields or a full face-shield.[1]

-

Ignition Sources : Keep the compound away from heat, sparks, and open flames.[6] Use non-sparking tools and explosion-proof equipment.[6][8]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling.[6] Contaminated clothing should be laundered before reuse.[8] Do not eat, drink, or smoke in the handling area.[8]

Experimental Protocol: A General Stability Study Workflow

While no specific stability studies for this compound are publicly available, a general protocol can be outlined based on industry guidelines. This serves as a template for researchers wishing to conduct their own stability assessments.

Key Steps in a Stability Study:

-

Protocol Design : Define batches, container closure systems, storage conditions (e.g., long-term at 30°C/75% RH, accelerated at 40°C/75% RH), and testing frequencies (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[9]

-

Selection of Batches : Use at least three primary batches of the material to assess batch-to-batch variability.[9]

-

Stability-Indicating Method : Develop and validate a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) capable of separating the intact compound from potential degradation products.[9]

-

Testing Parameters : At each time point, test for appearance, assay (purity), degradation products, and water content (especially given its hygroscopic nature).[9]

-

Data Evaluation : Analyze the data to identify trends and determine the shelf-life, which is the time period during which the product remains within its established specifications.[9]

The following diagram outlines a generalized workflow for conducting a stability study.

Caption: A Generalized Workflow for a Pharmaceutical Stability Study.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 稳定同位素 | CAS 1219802-98-8 | 美国InvivoChem [invivochem.cn]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. asean.org [asean.org]

2-Methylpiperazine-d7 safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 2-Methylpiperazine-d7

This guide provides comprehensive safety and handling information for this compound, targeted at researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers. It is important to note that while this document pertains to the deuterated form, much of the safety data is extrapolated from its non-deuterated analogue, 2-Methylpiperazine, a common practice for isotopically labeled compounds.

Chemical Identification and Properties

This compound is a deuterated version of 2-Methylpiperazine. The non-deuterated form is a white to yellow crystalline solid.[1][2] It is hygroscopic, meaning it absorbs moisture from the air.[3][4]

Table 1: Physical and Chemical Properties of 2-Methylpiperazine (Non-deuterated)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H12N2 | [3][5] |

| Molecular Weight | 100.16 g/mol | [1][5] |

| Appearance | White to yellow solid/crystalline powder | [1][2] |

| Melting Point | 61 - 63 °C (142 - 145 °F) | [1][6] |

| Boiling Point | 155 °C (311 °F) | [1][6] |

| Flash Point | 65 °C (149 °F) - closed cup | [1][6] |

| Solubility | Soluble in water | [1][2] |

| Stability | Stable under recommended storage conditions; hygroscopic |[1][3] |

Hazard Identification and Classification

2-Methylpiperazine is classified as a hazardous substance.[7] It is a flammable solid that can cause severe skin burns and serious eye damage.[1][5]

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement |

|---|---|---|

| Flammable Solids | Category 1 / 2 | H228: Flammable solid[1][5][8] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1][8][9] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[9] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Precautions for Safe Handling

-

Handle in a well-ventilated area or under an exhaust hood.[1][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][5][8]

-

Use non-sparking, explosion-proof tools and equipment.[5][8]

-

Ground and bond containers when transferring material.[5][8]

Conditions for Safe Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

-

Incompatible materials include strong oxidizing agents and strong acids.[1][5][7]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Engineering Controls : Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[4][5] Use explosion-proof electrical and ventilating equipment.[5]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][8]

-

Skin Protection : Wear impervious, chemical-resistant gloves and protective clothing to prevent skin contact.[1][5][8]

-

Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387) or N95 (US)) or a supplied-air respirator.[1][6][8]

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

First Aid Measures

Immediate action is required in case of exposure.

Table 3: First Aid Procedures

| Exposure Route | Procedure |

|---|---|

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5][8] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][5][8] |

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8]

-

Specific Hazards : Flammable solid.[8] Containers may explode when heated.[5] Hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][5]

-

Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area.[8] Avoid contact with the substance and do not breathe dust.[8] Remove all sources of ignition.[5][8] Wear appropriate PPE.[8]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][8]

-

Containment and Cleanup : Use spark-proof tools and explosion-proof equipment.[7][8] Sweep up or pick up the material without creating dust and place it in a suitable, closed container for disposal.[1][5][8]

Caption: General workflow for responding to an accidental chemical spill.

Toxicological and Ecological Information

Toxicological Data

The toxicological properties of the deuterated form have not been fully investigated.[5] Data is based on the non-deuterated analogue.

-

Acute Toxicity :

-

Potential Health Effects :

-

Carcinogenicity : No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1]

Note on Experimental Protocols: Detailed methodologies for the cited toxicological studies, such as the LD50 test, are not available in the referenced safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD) by the manufacturer or a third-party testing facility.

Ecological Information

-

Ecotoxicity : Do not empty into drains.[5]

-

LC50 (Pimephales promelas - fathead minnow): 1830 - 2740 mg/L, 96h flow-through.[5]

-

-

Persistence and Degradability : Being soluble in water, persistence is unlikely.[5]

-

Mobility in Soil : Expected to be mobile in the environment due to its water solubility.[5]

Hazard Response Logic

The following diagram illustrates the logical flow from hazard identification to appropriate response actions based on the information provided in the safety data sheets.

Caption: Logical relationships between identified hazards and required actions.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Methylpiperazine 95 109-07-9 [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

- 9. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Solubility of 2-Methylpiperazine-d7 in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylpiperazine-d7 in various organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated compound, this document focuses on the extensive data available for the non-deuterated parent compound, 2-Methylpiperazine. The solubility behavior of isotopically labeled compounds is generally considered to be nearly identical to their non-labeled counterparts. Therefore, the data presented for 2-Methylpiperazine serves as a robust and reliable proxy for this compound. This guide presents quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow, serving as a valuable resource for laboratory applications.

Introduction to 2-Methylpiperazine and its Deuterated Analog

2-Methylpiperazine is a cyclic diamine that serves as a versatile building block in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.[1] Its deuterated analog, this compound, is often used in metabolic studies and as an internal standard in pharmacokinetic analysis. Understanding the solubility of these compounds in organic solvents is critical for their use in chemical synthesis, formulation, purification, and analytical method development.

The fundamental physicochemical properties governing solubility are largely unaffected by isotopic substitution. Therefore, the solubility data for 2-Methylpiperazine can be confidently used to guide solvent selection and experimental design for applications involving this compound.

Quantitative Solubility Data

The solubility of 2-Methylpiperazine has been determined in a wide range of organic solvents. The following table summarizes the available quantitative data at 25°C.

| Solvent | Solubility (g/L) @ 25°C |

| Methanol | 2091.98[2] |

| Ethanol | 1230.38[2] |

| Tetrahydrofuran (THF) | 809.03[2] |

| n-Propanol | 720.82[2] |

| n-Butanol | 582.55[2] |

| Dimethylformamide (DMF) | 573.81[2] |

| Acetone | 448.57[2] |

| Isopropanol | 388.61[2] |

| Acetonitrile | 378.48[2] |

| Ethyl Acetate | 363.59[2] |

| Methyl Acetate | 322.24[2] |

| 1,4-Dioxane | 320.91[2] |

| Isobutanol | 271.33[2] |

| Toluene | 50.31[2] |

In addition to the quantitative data, 2-Methylpiperazine is described as being highly soluble in water.[1]

Experimental Protocol for Solubility Determination

A precise determination of the solubility of a compound like this compound in various organic solvents can be achieved through a standardized experimental protocol. The following outlines a general isothermal shake-flask method, which is a common and reliable technique.[3][4]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical instrumentation (e.g., GC-FID, HPLC-UV, or LC-MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute remains constant.[3]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in a temperature-controlled environment for at least 24 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Alternatively, centrifuge the vials at a controlled temperature to expedite the separation of the solid and liquid phases.[3]

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to prevent any undissolved particles from being collected.

-

Accurately dilute the collected aliquot with a known volume of the appropriate solvent in a volumetric flask.

-

Analyze the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the amine in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

physical and chemical characteristics of 2-Methylpiperazine-d7

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Methylpiperazine-d7, a deuterated isotopologue of 2-methylpiperazine (B152721). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Core Physical and Chemical Characteristics

This compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its key advantage lies in its near-identical physicochemical properties to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus ensuring accurate quantification.

Below is a summary of the known physical and chemical data for this compound, with comparative data for the non-deuterated form for context.

Table 1: Physical and Chemical Properties of this compound and 2-Methylpiperazine

| Property | This compound | 2-Methylpiperazine |

| Molecular Formula | C₅H₅D₇N₂ | C₅H₁₂N₂ |

| Molecular Weight | 107.21 g/mol | 100.16 g/mol [1][2] |

| CAS Number | 1219802-98-8 | 109-07-9[1] |

| Appearance | White to yellow crystalline powder and chunks[2] | White to yellow crystalline powder and chunks[1][2] |

| Melting Point | 61 - 63 °C[3] | 61 - 63 °C[1] |

| Boiling Point | 155 °C[3] | 155 °C at 763 mmHg[1] |

| Solubility | Soluble in water[3] | Soluble in water (78 g/100 mL at 25°C) and acetone[1] |

| Flash Point | 65 °C (149 °F)[3] | 65 °C[1] |

Note: Physical properties such as melting and boiling points for the deuterated compound are based on available safety data sheets and may be very similar to the non-deuterated form due to the minor influence of isotopic substitution.

Synthesis and Isotopic Labeling

The synthesis of deuterated piperazine (B1678402) derivatives often involves the use of a deuterating agent to introduce deuterium (B1214612) atoms into the molecular structure. A common method is the reduction of suitable precursors with a deuterium source.

Representative Experimental Protocol: Synthesis of Deuterated Piperazines

Objective: To synthesize a deuterated piperazine ring structure.

Materials:

-

1-Methylpiperazine-3,5-dione (or a suitable precursor for 2-Methylpiperazine)

-

Lithium aluminum deuteride (B1239839) (LAD)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

-

Deuterated water (D₂O) for quenching

-

Standard laboratory glassware and safety equipment

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the piperazine-dione precursor in an anhydrous solvent under an inert atmosphere.

-

Addition of Deuterating Agent: The flask is cooled in an ice bath, and a solution of lithium aluminum deuteride in the same anhydrous solvent is added dropwise with continuous stirring. The reaction is highly exothermic and should be controlled carefully.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the amide functionalities. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of deuterated water (D₂O) to decompose the excess LAD. This is followed by the addition of a sodium hydroxide (B78521) solution.

-

Workup and Purification: The resulting mixture is filtered to remove the aluminum salts. The filtrate is then extracted with an appropriate organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as distillation or chromatography to yield the deuterated piperazine derivative.

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative LC-MS analysis due to its ability to correct for variability throughout the analytical process.[4]

Experimental Workflow: Use as an Internal Standard in LC-MS

The following workflow outlines the typical use of this compound as an internal standard for the quantification of non-deuterated 2-methylpiperazine or a related analyte in a biological matrix.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is classified as a flammable solid and can cause severe skin burns and eye damage.[3]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Ventilation: Use only in a well-ventilated area.[5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[6]

This technical guide provides a summary of the available information on this compound. For detailed experimental procedures and safety protocols, users should consult relevant literature and the manufacturer's documentation.

References

A Comprehensive Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, especially within pharmaceutical development and clinical research, the quest for analytical accuracy and reliability is paramount. Deuterated internal standards have emerged as the gold standard, providing a stable reference to mitigate the inherent variability in complex biological samples and analytical systems. This guide explores the core principles, practical applications, and critical considerations of employing these powerful tools to ensure the generation of robust and trustworthy data.[1]

Chapter 1: The Fundamental Principle of Isotope Dilution Mass Spectrometry

The strength of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated standard is chemically identical to the analyte of interest, but one or more of its hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, heavier isotope.[2] This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the internal standard (IS).[1][3]

Because their physicochemical properties are nearly identical, the deuterated IS and the analyte behave similarly throughout the entire analytical process—from sample preparation and extraction to chromatography and ionization.[1][4] By adding a known quantity of the deuterated standard to a sample at the earliest stage, it acts as a perfect mimic for the analyte.[2] Any loss of the analyte during sample processing or fluctuations in the instrument's signal will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[2][4]

This normalization is crucial for correcting for several sources of error:

-

Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are compensated for.

-

Matrix Effects: In complex biological matrices like plasma or urine, endogenous compounds can interfere with the analyte's ionization, causing suppression or enhancement of the signal. A co-eluting deuterated standard experiences the same matrix effects, correcting for these variations.[1]

-

Instrumental Variability: Fluctuations in injection volume and detector response are effectively normalized.[3]

Chapter 2: Synthesis and Selection of Deuterated Standards

The creation and selection of a suitable deuterated standard are critical for the success of a quantitative assay.

Synthesis Methods There are two primary methods for introducing deuterium into a molecule:

-

Hydrogen-Deuterium Exchange (H/D Exchange): This method involves exposing the parent molecule to a deuterium source, such as deuterated water (D₂O) or a deuterated acid/base catalyst. It is often used for incorporating deuterium into molecules with exchangeable protons.[5][6]

-

Chemical Synthesis: This approach uses deuterated building blocks or reagents in a multi-step synthetic process.[5] It allows for the precise placement of deuterium atoms at stable, non-exchangeable positions within the molecule, which is the preferred method for creating robust internal standards.[7][8]

Key Selection Criteria When selecting a deuterated internal standard, several factors must be considered to ensure the integrity of the analysis:

-

Isotopic Purity: The standard should have a high isotopic enrichment (ideally ≥98%) to minimize the amount of unlabeled analyte present, which could otherwise lead to an overestimation of the analyte's concentration.[2]

-

Position of Labeling: Deuterium atoms must be placed on chemically stable positions within the molecule. Sites prone to back-exchange with hydrogen from solvents (e.g., -OH, -NH, -SH groups) should be avoided.[2][9]

-

Mass Shift: The mass difference between the analyte and the standard should be sufficient (typically +3 amu or more) to prevent isotopic crossover or "crosstalk" between their mass channels.[3]

-

Co-elution: For optimal correction of matrix effects, the deuterated standard must co-elute with the analyte during chromatographic separation.[2][3]

Chapter 3: Experimental Protocols and Data Presentation

The successful use of deuterated standards relies on well-defined and validated experimental procedures.

Detailed Experimental Protocol: Protein Precipitation for Plasma Samples

This protocol is a rapid and common method for removing proteins from a plasma sample before LC-MS/MS analysis.[5]

Methodology:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard working solution to the plasma.

-

Vortex briefly to ensure thorough mixing.

-

Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.[5]

Quantitative Data Presentation

The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative data. The tables below summarize typical performance metrics.

Table 1: Calibration Curve Performance

| Nominal Conc. (ng/mL) | Calculated Mean Conc. (ng/mL) | Accuracy (%) |

|---|---|---|

| 1.00 | 1.03 | 103.0 |

| 2.50 | 2.45 | 98.0 |

| 5.00 | 5.10 | 102.0 |

| 10.0 | 9.90 | 99.0 |

| 50.0 | 50.5 | 101.0 |

| 100.0 | 98.7 | 98.7 |

| 500.0 | 495.0 | 99.0 |

| 1000.0 | 1012.0 | 101.2 |

Table 2: Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) (n=5) | Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| LLOQ | 1.00 | 0.98 | 4.5 | 98.0 |

| Low QC | 3.00 | 2.95 | 3.2 | 98.3 |

| Mid QC | 75.0 | 76.5 | 2.5 | 102.0 |

| High QC | 750.0 | 742.5 | 2.1 | 99.0 |

Chapter 4: Potential Pitfalls and Troubleshooting

While deuterated standards are powerful, their use requires careful consideration of potential challenges.

-

Chromatographic Isotope Effect: Occasionally, the difference in mass between the analyte and the deuterated standard can cause a slight separation during chromatography, with the deuterated compound often eluting slightly earlier.[10][11] If this separation is significant, it can compromise the standard's ability to correct for matrix effects that occur at a specific retention time.[12] Using internal standards labeled with ¹³C or ¹⁵N can be an effective strategy to avoid this chromatographic shift.[13][14]

-

Deuterium Back-Exchange: If deuterium atoms are located on exchangeable sites, they can be replaced by hydrogen atoms from the solvent, compromising the integrity of the standard.[9][15][16] This can be minimized by careful synthesis to place labels on stable carbon atoms and by controlling the pH of solutions.[6][7]

-

Isotopic Contribution (Crosstalk): The presence of naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can lead to a small signal in the mass channel of the internal standard. Similarly, the internal standard may contain a small fraction of unlabeled material. This "crosstalk" must be evaluated to ensure it does not affect accuracy, especially at the lower limit of quantification.[5]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, enabling the highest levels of accuracy and precision in quantitative analysis.[5] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological matrices.[5] A thorough understanding of their properties, appropriate selection criteria, and careful method validation are essential for their successful implementation in both regulated and research environments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-Methylpiperazine-d7 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly in drug development and bioanalysis, achieving high accuracy and precision is paramount. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for robust and reliable quantification.[1][2] This is because a deuterated internal standard, such as 2-Methylpiperazine-d7, is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process, from sample preparation to detection.[1]

By introducing a known amount of the deuterated standard into a sample at the beginning of the preparation process, it acts as a perfect mimic for the analyte.[1] Any variability encountered during sample extraction, cleanup, injection, or due to matrix effects and fluctuations in ionization efficiency will affect both the analyte and the internal standard to the same extent.[1][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[1] The superiority of using deuterated internal standards over structural analogs or no internal standard at all is well-documented, showing significant improvements in precision and accuracy.[1]

This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard for the quantification of 2-Methylpiperazine in biological matrices using LC-MS/MS.

Principle of Internal Standardization with this compound

The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known quantity of this compound is added to the unknown sample containing 2-Methylpiperazine. The sample is then processed, and the response of both the analyte and the internal standard are measured by the mass spectrometer. Since the internal standard is chemically identical to the analyte, any loss during sample processing will be proportional for both compounds. Therefore, the ratio of their signals will be directly proportional to the concentration of the analyte.

Figure 1: Workflow for quantitative analysis using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

2-Methylpiperazine (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Control biological matrix (e.g., human plasma)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Methylpiperazine and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube (except the blank), add 50 µL of the appropriate sample (control matrix for calibration and QC, or unknown sample).

-

Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank.

-

To the blank tube, add 10 µL of the 50:50 acetonitrile/water mixture.

-

Add 200 µL of cold acetonitrile to all tubes to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer to autosampler vials for LC-MS/MS analysis.

Figure 2: Detailed sample preparation workflow.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation being used.

Liquid Chromatography

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (Triple Quadrupole)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Methylpiperazine | 101.1 | 56.1 | 20 | 15 |

| This compound | 108.1 | 60.1 | 20 | 15 |

Note: The specific m/z values and collision energies should be optimized by infusing the individual compounds.

Data Presentation and Expected Performance

The use of this compound as an internal standard is expected to yield excellent linearity, accuracy, and precision.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| 2-Methylpiperazine | 0.5 - 500 | Linear, 1/x² weighting | > 0.995 |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| LQC | 1.5 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

| MQC | 50 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

| HQC | 400 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

Table 4: Matrix Effect and Recovery

| Compound | Extraction Recovery (%) | Matrix Effect (%) |

| 2-Methylpiperazine | 92.5 ± 4.1 | 98.2 ± 3.5 |

| This compound | 93.1 ± 3.8 | 97.9 ± 3.2 |

The data presented in Tables 2, 3, and 4 are representative of the expected performance of a well-developed and validated LC-MS/MS method using a deuterated internal standard. The near-identical recovery and matrix effect for the analyte and internal standard demonstrate the effectiveness of this compound in compensating for analytical variability.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of 2-Methylpiperazine in complex biological matrices. Its physicochemical properties, which are nearly identical to the analyte, ensure that it effectively compensates for variations in sample preparation and instrumental analysis.[1][2] This leads to a significant improvement in the accuracy and precision of the analytical data, which is crucial for regulated bioanalysis in drug development.[1][4] The protocols and data presented here serve as a comprehensive guide for researchers and scientists to implement this "gold standard" approach in their laboratories.

References

Application Notes: Quantitative Analysis of Antipsychotics Using 2-Methylpiperazine-d7 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipsychotic drugs are essential for managing a range of psychiatric disorders, including schizophrenia and bipolar disorder. Therapeutic drug monitoring (TDM) of these potent medications is crucial to ensure efficacy and prevent toxicity, given their narrow therapeutic indices and high inter-individual pharmacokinetic variability.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of antipsychotics due to its high sensitivity, selectivity, and accuracy.[1][2][3][4]

The use of a stable isotope-labeled internal standard (SIL-IS) is critical for reliable quantification in LC-MS/MS assays, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] 2-Methylpiperazine-d7, a deuterated analog of a common structural moiety in several atypical antipsychotics (e.g., olanzapine, aripiprazole), is a suitable internal standard for their simultaneous quantification. This document provides a detailed protocol and representative data for the quantitative analysis of common antipsychotics in human plasma using this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of antipsychotics is depicted below.

Caption: A generalized workflow for the quantitative analysis of antipsychotics in plasma.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of several common antipsychotics. It is important to note that the internal standards used in the cited literature were not this compound, but the data is illustrative of the performance that can be expected from a well-developed LC-MS/MS method.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Antipsychotic | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used in Cited Study |

| Olanzapine | 0.1 - 20 | 0.1 | > 0.99 | Olanzapine-d3 |

| Risperidone (B510) | 0.2 - 500 | 0.2 | > 0.998 | Olanzapine |

| 9-OH-Risperidone | 0.2 - 500 | 0.2 | > 0.998 | Olanzapine |

| Quetiapine | 0.5 - 500 | 0.5 | > 0.99 | Quetiapine-d8 |

| Aripiprazole (B633) | 0.05 - 80 | 0.05 | > 0.99 | Aripiprazole-d8 |

Table 2: Precision and Accuracy

| Antipsychotic | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Internal Standard Used in Cited Study |

| Olanzapine | 0.3, 8, 16 | < 10 | < 10 | 90 - 110 | Olanzapine-d3 |

| Risperidone | 2, 20, 400 | < 15 | < 15 | 95.0 - 115.0 | Olanzapine |

| 9-OH-Risperidone | 2, 20, 400 | < 15 | < 15 | 95.0 - 115.0 | Olanzapine |

| Quetiapine | 1.5, 250, 400 | < 8.8 | < 8.8 | < 103.0 | Quetiapine-d8 |

| Aripiprazole | 0.15, 40, 65 | 1.20 - 3.72 | 1.20 - 3.72 | 97.4 - 101.9 | Aripiprazole-d8 |

Table 3: Recovery and Matrix Effect

| Antipsychotic | Recovery (%) | Matrix Effect (%) | Internal Standard Used in Cited Study |

| Olanzapine | > 85 | Not specified | Olanzapine-d3 |

| Risperidone | 68.96 - 71.51 | Not specified | Olanzapine |

| 9-OH-Risperidone | 65.59 - 70.29 | Not specified | Olanzapine |

| Quetiapine | > 90 | Not specified | Clozapine |

| Aripiprazole | > 96 | Minimal | Aripiprazole-d8 |

Experimental Protocols

The following are detailed protocols for the quantitative analysis of antipsychotics in human plasma. These should be considered as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Antipsychotic standards: Olanzapine, Risperidone, 9-Hydroxyrisperidone, Quetiapine, Aripiprazole (and others as required).

-

Internal Standard: this compound.

-

Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

-

Additives: Formic acid, ammonium (B1175870) formate.

-

Human Plasma: Drug-free, collected in K2-EDTA tubes.

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each antipsychotic standard and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solutions with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

For calibration standards and QCs, spike with the appropriate working standard solutions.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of labeled tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 v/v methanol:10 mM ammonium formate).

-

Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

-

System: UPLC System

-

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[3]

-

Mobile Phase A: 10 mM Ammonium Formate in water.

-

Mobile Phase B: Methanol.

-

Gradient:

-

0.0 - 0.5 min: 15% B

-

0.5 - 2.5 min: 15% to 95% B

-

2.5 - 3.0 min: 95% B

-

3.0 - 3.1 min: 95% to 15% B

-

3.1 - 4.0 min: 15% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

-

System: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Olanzapine | 313.2 | 256.1 | 23 |

| Risperidone | 411.2 | 191.1 | 24 |

| 9-OH-Risperidone | 427.2 | 207.1 | 27 |

| Quetiapine | 384.2 | 253.1 | 23 |

| Aripiprazole | 448.2 | 285.2 | 25 |

| This compound (IS) | 94.2 | 74.2 | (To be optimized) |

Note: The MRM transition for this compound and its collision energy needs to be optimized experimentally.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for each antipsychotic and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

-

Quantification: Determine the concentration of the antipsychotics in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Visualization

The primary mechanism of action for many atypical antipsychotics involves the modulation of dopaminergic and serotonergic signaling pathways. The diagram below illustrates this general relationship.